molecular formula C24H44P2 B044117 1,2-Bis(di-tert-butylphosphinomethyl)benzene CAS No. 121954-50-5

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Cat. No. B044117
CAS RN: 121954-50-5
M. Wt: 394.6 g/mol
InChI Key: SFCNPIUDAIFHRD-UHFFFAOYSA-N
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Description

1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) is a bidentate phosphine ligand . It has a linear formula of C6H4[CH2P[C(CH3)2]2] and a molecular weight of 394.55 . DTBPMB, in combination with Pd2(dba)3 (dba = trans,trans-dibenzylideneacetone) and a sulfonic acid, can catalyze the methoxycarbonylation of ethane to form methyl propanoate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two phosphine groups attached to it. Each phosphine group is bonded to a methyl group, which is further bonded to two tert-butyl groups .


Chemical Reactions Analysis

DTBPMB has been reported as one of the best ligands for achieving the alkoxycarbonylation of various unsaturated compounds . When bonded to palladium, the ligand provides the basis for the first step in the commercial production of methyl methacrylate .


Physical And Chemical Properties Analysis

DTBPMB is a solid substance . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Scientific Research Applications

Asymmetric Hydrogenation

  • This ligand is used in rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. These complexes exhibit high enantioselectivities and catalytic activities, crucial for preparing chiral pharmaceutical ingredients, including those with amino acid or secondary amine components (Imamoto et al., 2012).

Alkoxycarbonylation

  • 1,2-Bis(di-tert-butylphosphinomethyl)benzene is highly effective for alkoxycarbonylation of various unsaturated compounds when bonded to palladium. It plays a vital role in the commercial production of methyl methacrylate and offers high selectivity for linear esters and acids from terminal or internal double bonds (Vondran et al., 2021).

Synthesis of Diphosphine Ligands

  • The compound serves as a basis for synthesizing various diphosphine ligands, which are used in palladium-catalyzed methoxycarbonylation reactions, demonstrating high yields and selectivities (Pews-Davtyan et al., 2014).

Hydroesterification

  • It is utilized in palladium catalyst systems for hydroesterification of styrene and vinyl acetate, showing high efficiency and recyclability (Ooka et al., 2005).

Mechanism of Action

Safety and Hazards

DTBPMB may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation . Protective measures such as wearing chemical impermeable gloves and eye/face protection are recommended when handling this chemical .

Future Directions

The future directions of DTBPMB research could involve its use in other types of reactions and the development of improved, modified ligands . For example, some tert-butyl ligands could be replaced by 2-pyridyl moieties, which show exceptional rates for carbonylation reactions at low temperatures .

properties

IUPAC Name

ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNPIUDAIFHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405525
Record name 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121954-50-5
Record name 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,2-Bis(di-tert-butylphosphinomethyl)benzene a remarkable ligand in catalysis?

A: this compound stands out due to its strong electron-donating ability and steric bulk. These characteristics allow it to effectively stabilize palladium catalysts, leading to highly active and selective catalytic systems, particularly in alkoxycarbonylation reactions. [, ]

Q2: What is the significance of this compound in industrial chemistry?

A: this compound plays a pivotal role in the Alpha process, a groundbreaking method developed by Lucite International for producing methyl methacrylate (MMA). This process utilizes a palladium catalyst stabilized by DTBPMB for the methoxycarbonylation of ethylene, highlighting the ligand's industrial significance. [, ]

Q3: How does this compound influence the selectivity of palladium-catalyzed reactions?

A: The steric bulk provided by the tert-butyl groups in DTBPMB creates a specific environment around the palladium center. This steric influence favors the formation of linear products over branched isomers, leading to high regioselectivity, especially in alkoxycarbonylation and hydrothiolation reactions. [, , , ]

Q4: Can you provide an example of how this compound enables the synthesis of valuable compounds?

A: this compound enables the synthesis of long-chain monomers like dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate from readily available unsaturated fatty acid esters through isomerizing alkoxycarbonylation. These monomers are valuable precursors for producing high-melting-point polyesters for various applications. []

Q5: Are there any limitations associated with using this compound in catalysis?

A: While highly effective, research shows that this compound-based catalysts can exhibit decreased activity in alkoxycarbonylation reactions when using less activated aryl chlorides like 4-chloroacetophenone. This limitation stems from side reactions involving the methoxide ion and CO. Using less nucleophilic alcohols like 2,2,2-trifluoroethanol can mitigate this issue. []

Q6: How has computational chemistry been employed to understand this compound's role in catalysis?

A: Computational studies, including those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this compound-mediated palladium catalysis. For instance, these studies have provided insights into the reaction pathways, catalyst inhibition by CO, and solvent effects on alkoxycarbonylation reactions. [, ]

Q7: What are the current research directions concerning the development of this compound-based catalysts?

A: Ongoing research focuses on improving the performance and versatility of this compound-based catalysts. One promising avenue involves substituting some tert-butyl groups with 2-pyridyl moieties. These modified ligands have demonstrated exceptional activity in carbonylation reactions even at low temperatures. [, ]

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